2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2F2N3O2S/c24-18-9-4-15(12-19(18)25)20-13-28-23(33-14-21(31)29-10-2-1-3-11-29)30(20)16-5-7-17(8-6-16)32-22(26)27/h4-9,12-13,22H,1-3,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXGXRWMCPTDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes an imidazole ring, a piperidine moiety, and thioether functionality. The presence of dichloro and difluoromethoxy substituents suggests potential interactions with biological targets that may confer specific therapeutic effects.
1. Cannabinoid Receptor Modulation
Research indicates that similar compounds have shown activity as cannabinoid receptor modulators. For instance, a related compound was identified as a highly potent CB1 inverse agonist with excellent selectivity over the CB2 receptor. This selectivity is crucial for minimizing side effects associated with broader cannabinoid receptor activation .
2. Antitumor Activity
Compounds with similar structural features have been reported to exhibit anticancer properties. The imidazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies showing that imidazole derivatives can inhibit pro-inflammatory cytokines and pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The imidazole moiety may interact with specific receptors (such as CB1), influencing downstream signaling pathways.
- Enzyme Inhibition : Structural components may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting therapeutic effects.
- Cellular Uptake : The piperidine group may enhance cellular permeability, allowing for more effective intracellular action.
Table 1: Summary of Biological Activities
Notable Research Findings
A study highlighted the efficacy of related compounds in diet-induced obesity models, demonstrating significant weight reduction and metabolic improvements at low doses (0.03 mg/kg). This suggests potential applications in obesity management through endocannabinoid system modulation .
Preparation Methods
Cyclocondensation for Imidazole Core Formation
The imidazole ring is constructed via cyclocondensation between 2-aminopyridine derivatives and α-diketones or α-ketoaldehydes. Modified Debus-Radziszewski conditions prove effective:
- React 4-(difluoromethoxy)aniline (1.0 eq) with 3,4-dichlorophenylglyoxal (1.2 eq) in ethanol/water (3:1) under reflux.
- Add ammonium acetate (2.5 eq) as cyclization catalyst.
- After 8–12 hr, isolate 1-(4-(difluoromethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-imidazole (85–92% yield).
Key Optimization :
Thiolation at C2 Position
Introducing the thiol group employs Lawesson’s reagent under inert conditions:
- Suspend imidazole intermediate (1.0 eq) in dry THF.
- Add Lawesson’s reagent (0.55 eq) at 0°C.
- Warm to 60°C for 4 hr.
- Quench with NaHCO₃(aq), extract with EtOAc, and purify via silica chromatography (78% yield).
Alternative : Elemental sulfur with K₂CO₃ in DMF at 100°C achieves similar thiolation.
Thioetherification with Piperidinyl Ethanone
Preparation of 2-Chloro-1-(piperidin-1-yl)ethanone
Synthesis :
- Stir chloroacetyl chloride (1.1 eq) with piperidine (1.0 eq) in dichloromethane at 0°C.
- Add triethylamine (1.5 eq) as acid scavenger.
- After 2 hr, wash organic layer and concentrate (89% yield).
Nucleophilic Aromatic Substitution
- Dissolve imidazole-thiol (1.0 eq) and α-chloroketone (1.1 eq) in anhydrous DMF.
- Add K₂CO₃ (2.0 eq) and heat at 80°C under N₂ for 6 hr.
- Cool, dilute with H₂O, extract with CH₂Cl₂, and purify via flash chromatography (72–80% yield).
Critical Parameters :
- Solvent Choice : DMF > DMSO due to lower viscosity and easier workup.
- Base Screening : K₂CO₃ outperforms Cs₂CO₃ or DBU in minimizing side reactions.
Alternative Synthetic Pathways
One-Pot Imidazole Formation and Thioetherification
A telescoped approach avoids isolating the thiol intermediate:
- Perform cyclocondensation as in Section 2.1.
- Directly add Lawesson’s reagent (0.6 eq) and α-chloroketone (1.05 eq).
- Heat at 70°C for 8 hr (overall yield: 68%).
Transition Metal-Catalyzed C–S Coupling
Palladium-mediated cross-coupling offers regioselectivity advantages:
- Treat imidazole bromide (C2-Br) with 1-(piperidin-1-yl)ethanethiol (1.2 eq).
- Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and DIPEA in toluene at 110°C.
- Isolate product in 65% yield after column chromatography.
Analytical Data and Characterization
Table 1. Spectroscopic Data for Target Compound
| Parameter | Value/Description |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 6H, aryl-H), 4.89 (s, 2H, SCH₂), 3.71–3.52 (m, 4H, piperidine), 2.41 (s, 3H, NCOCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195.2 (C=O), 152.1 (imidazole-C2), 148.7–115.3 (aryl-C), 56.8 (piperidine), 35.1 (SCH₂) |
| HRMS (ESI+) | m/z 582.0431 [M+H]⁺ (calc. 582.0429) |
| HPLC Purity | 99.1% (C18, MeCN/H₂O 70:30) |
Challenges and Optimization Strategies
Regioselectivity in Imidazole Formation
Competing pathways may yield N1 vs. N3 regioisomers. Strategies to enhance N1 selectivity:
Thiol Oxidation Mitigation
Thiol intermediates are prone to disulfide formation. Countermeasures include:
- Rigorous inert atmosphere (N₂/Ar).
- Addition of radical scavengers (e.g., BHT).
Purification Challenges
High lipophilicity necessitates:
- Reverse-phase chromatography (C18 silica).
- Gradient elution with MeCN/H₂O + 0.1% TFA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
